molecular formula C₁₄H₈D₄N₄O₃S B1153754 5-Hydroxy Sulfaquinoxaline-d4

5-Hydroxy Sulfaquinoxaline-d4

カタログ番号: B1153754
分子量: 320.36
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Hydroxy Sulfaquinoxaline-d4 is a deuterated analog of sulfaquinoxaline, a sulfonamide antibiotic historically used in veterinary medicine. Deuterated compounds like this are critical in research for applications such as mass spectrometry-based quantification, metabolic studies, and environmental monitoring due to their isotopic stability .

特性

分子式

C₁₄H₈D₄N₄O₃S

分子量

320.36

同義語

4-Amino-N-(5-hydroxyquinoxalin-2-yl)benzenesulfonamide-d4

製品の起源

United States

類似化合物との比較

Structural and Physicochemical Properties

The table below compares 5-Hydroxy Sulfaquinoxaline-d4 with structurally or functionally related deuterated compounds:

Compound Molecular Formula Molecular Weight CAS No. Solubility Key Applications
5-Hydroxy Sulfaquinoxaline-d4 Not provided Not provided Not provided Not provided Research standard (inferred)
Sulfasalazine-d4 C18H10D4N4O5S 402.42 Not provided Not provided Lab use (autoimmune research)
4-Hydroxybenzoic Acid-d4 C7H2D4O3 142.15 152404-47-2 Insoluble in water; soluble in DMSO, methanol Analytical chemistry
Hypoxanthine-D4 C5H2D4N4O 142.15 Not provided Not provided Metabolic tracer studies

Key Observations :

  • Structural Differences: Sulfasalazine-d4 shares a sulfonamide backbone with 5-Hydroxy Sulfaquinoxaline-d4 but includes additional functional groups (e.g., salicylate moiety). In contrast, 4-Hydroxybenzoic Acid-d4 is a simpler aromatic acid, and Hypoxanthine-D4 is a purine derivative .
  • Molecular Weight : Sulfasalazine-d4 has a significantly higher molecular weight (402.42 vs. ~142 for others), reflecting its complex structure .

Key Observations :

  • 5-Hydroxy Sulfaquinoxaline-d4’s "controlled product" status aligns with sulfonamides’ known regulatory scrutiny, though specific toxicity data are absent .
  • 4-Hydroxybenzoic Acid-d4 exhibits clear aquatic toxicity, a concern for environmental monitoring .

Regulatory and Handling Considerations

  • 5-Hydroxy Sulfaquinoxaline-d4: Requires permits, BSL certification, and adherence to short shelf-life protocols .
  • Sulfasalazine-d4 : Complies with Chinese and international safety standards (e.g., GB/T 16483-2008) .
  • 4-Hydroxybenzoic Acid-d4: Meets EU (EC No. 1907/2006), U.S. OSHA, and Canadian WHMIS regulations .

Limitations and Data Gaps

The evidence lacks explicit data on 5-Hydroxy Sulfaquinoxaline-d4’s structure, solubility, and toxicity, necessitating extrapolation from analogous compounds. Further studies are required to clarify its environmental persistence and metabolic pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthesis routes for 5-Hydroxy Sulfaquinoxaline-d4, and how do deuteration positions affect yield?

  • Methodological Answer : Synthesis typically involves isotopic labeling via hydrogen-deuterium exchange under controlled pH and temperature. For example, sulfaquinoxaline derivatives are deuterated at stable positions (e.g., aromatic rings) using deuterated reagents like D₂O or deuterated acids. Yield optimization requires monitoring reaction kinetics via LC-MS/MS to confirm deuteration efficiency (≥95%) and purity (HPLC-UV) .
  • Key Variables : Reaction time (24–72 hrs), solvent polarity, and catalyst selection (e.g., Pt/C for selective deuteration).

Q. Which analytical techniques are most reliable for characterizing 5-Hydroxy Sulfaquinoxaline-d4’s structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm deuteration sites and rule out protio impurities.
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., +4 Da shift for -d4 labeling) with ≤2 ppm error .
  • Isotopic Purity : Quantify via isotopic abundance ratios using LC-HRMS in SIM mode .

Q. How do researchers standardize bioactivity assays for 5-Hydroxy Sulfaquinoxaline-d4 against bacterial pathogens?

  • Methodological Answer : Use MIC (Minimum Inhibitory Concentration) assays with E. coli or S. aureus strains. Include deuterated vs. non-deuterated controls to isolate isotope effects. Protocol:

  • Prepare Mueller-Hinton broth with serial dilutions (0.5–128 µg/mL).
  • Incubate at 37°C for 18–24 hrs; measure OD₆₀₀nm.
  • Validate with CLSI guidelines to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory pharmacokinetic data for 5-Hydroxy Sulfaquinoxaline-d4 in in-vivo models be reconciled?

  • Methodological Answer : Discrepancies often arise from deuterium isotope effects (DIE) on metabolic stability. For example:

  • Phase I Metabolism : Compare hepatic microsomal clearance rates (e.g., rat vs. human CYP450 isoforms) using LC-MS/MS to track deuterium retention .
  • Statistical Analysis : Apply mixed-effects modeling to account for inter-species variability and dose-response non-linearity .
    • Data Table :
ModelHalf-life (h)Metabolic Clearance (mL/min/kg)
Rat (WT)4.2 ± 0.312.5 ± 1.2
Rat (d4)5.8 ± 0.48.7 ± 0.9

Q. What experimental design strategies mitigate batch-to-batch variability in deuterated compound synthesis?

  • Methodological Answer :

  • DoE (Design of Experiments) : Optimize parameters (e.g., temperature, pH) using response surface methodology (RSM).
  • Quality Control : Implement in-line FTIR for real-time monitoring of deuteration progress.
  • Batch Tracking : Use multivariate analysis (PCA) to correlate impurity profiles (e.g., protio contaminants) with bioactivity outliers .

Q. How can researchers resolve discrepancies between in-vitro bioactivity and in-vivo efficacy for 5-Hydroxy Sulfaquinoxaline-d4?

  • Methodological Answer :

  • PK/PD Modeling : Integrate in-vitro IC₅₀ data with in-vivo plasma concentration-time profiles to predict efficacy thresholds.
  • Tissue Distribution Studies : Use radiolabeled analogs (e.g., ³H-d4) to quantify drug accumulation in target organs via autoradiography .
    • Critical Consideration : Adjust for protein binding differences (e.g., albumin affinity shifts due to deuteration).

Data Contradiction Analysis

Q. Why do some studies report reduced cytotoxicity for 5-Hydroxy Sulfaquinoxaline-d4 compared to its non-deuterated analog?

  • Methodological Answer : Deuteration may alter membrane permeability or target binding kinetics. Validate via:

  • SPR (Surface Plasmon Resonance) : Measure binding affinity (KD) to target enzymes (e.g., DHPS).
  • Cellular Uptake Assays : Use fluorescently tagged derivatives and flow cytometry to quantify intracellular concentrations .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical use of 5-Hydroxy Sulfaquinoxaline-d4 in animal studies?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines:

  • Sample Size Justification : Power analysis (α=0.05, β=0.2) to minimize unnecessary animal use.
  • Endpoint Criteria : Predefine humane endpoints (e.g., tumor volume ≤10% body weight) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。